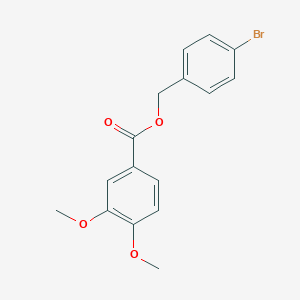

4-Bromobenzyl 3,4-dimethoxybenzoate

描述

4-Bromobenzyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, where the carboxylic acid group is esterified with a 4-bromobenzyl alcohol moiety. The compound features a brominated aromatic ring and two methoxy substituents on the benzoate ring, which influence its physicochemical properties and biological interactions.

属性

分子式 |

C16H15BrO4 |

|---|---|

分子量 |

351.19 g/mol |

IUPAC 名称 |

(4-bromophenyl)methyl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C16H15BrO4/c1-19-14-8-5-12(9-15(14)20-2)16(18)21-10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3 |

InChI 键 |

AUFLGKVZUHYLNI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br)OC |

规范 SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br)OC |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Physicochemical Properties

Methyl 3,4-Dimethoxybenzoate ()

- Structure : Simplest ester form, lacking bromine or complex substituents.

- Properties : Lower molecular weight and higher volatility compared to brominated analogs.

- Activity : Acts as a precursor in synthesizing pharmacologically active compounds, such as erlotinib derivatives ().

4-Bromo-2-[(E)-hydrazono]phenyl Derivatives ()

- Structure: Feature hydrazono and aryl groups (e.g., 4-methoxybenzoyl or toluidine) attached to the benzoate.

- Properties : Increased steric hindrance and altered solubility due to bulky substituents.

Tryptamine 3,4-Dimethoxybenzoate ()

- Structure : Salt form with tryptamine, retaining the 3,4-dimethoxybenzoate group.

- Crystallography: Monoclinic crystal system (space group P2/c) with distinct aminoethyl conformation.

- Implications : Demonstrates how esterification with amines affects solid-state packing and bioavailability.

Table 1: Key Structural and Physical Comparisons

| Compound | Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|

| 4-Bromobenzyl 3,4-dimethoxybenzoate | 4-Br-benzyl, 3,4-OMe | ~349.2 g/mol* | High lipophilicity (bromine, methoxy) |

| Methyl 3,4-dimethoxybenzoate | Methyl, 3,4-OMe | ~196.2 g/mol | Volatile, synthesis intermediate |

| Tryptamine 3,4-dimethoxybenzoate | Tryptamine salt, 3,4-OMe | ~260.3 g/mol | Monoclinic crystal structure |

*Estimated based on analogous compounds.

(5-Formylfuran-2-yl) Methyl 3,4-Dimethoxybenzoate ()

- Activity : Exhibits cholinesterase inhibition (IC₅₀ in micromolar range), outperforming nitro-substituted analogs.

- Mechanism : Hydrogen bonding via the furfural carbonyl enhances interactions with catalytic residues.

- Relevance : Highlights the importance of methoxy groups in enhancing enzyme inhibition.

Erlotinib Derivatives ()

- Structure : Synthesized from ethyl 3,4-dimethoxybenzoate, modified into quinazoline-based anticancer agents.

- Activity : Inhibits A549 lung cancer cell growth, comparable to erlotinib.

- Implications : The 3,4-dimethoxybenzoate moiety contributes to pharmacophore design but requires specific substituents (e.g., chloro or acetylene) for efficacy.

1,4-Dimethyl-4-piperidinol-3,4-dimethoxybenzoate ()

- Activity : Analgesic effects in mice and physical dependence studies in monkeys.

- Structural Insight: The piperidinol group modifies pharmacokinetics, contrasting with bromobenzyl’s lipophilic effects.

Crystallography

- Tryptamine 3,4-dimethoxybenzoate adopts a monoclinic structure (P2/c space group) with β = 105.02°, distinct from non-amine esters ().

- Bulky substituents (e.g., tetramethylpiperidinyl in ) introduce steric effects, altering melting points and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。